Tungstate

Description

Properties

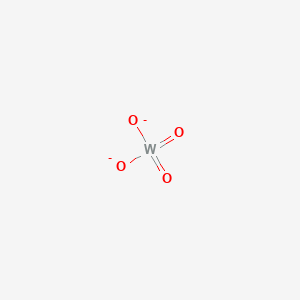

IUPAC Name |

dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W/q;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZMCDFOULPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4W-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51682-10-1 (Parent), Array | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12737-86-9, 51682-10-1 | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUNGSTATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

electronic band structure of bismuth tungstate

An In-depth Technical Guide to the Electronic Band Structure of Bismuth Tungstate (B81510)

Introduction

Bismuth this compound (Bi₂WO₆) is an n-type semiconductor belonging to the Aurivillius family of layered perovskites. Its unique crystal structure, composed of alternating [Bi₂O₂]²⁺ layers and perovskite-like [WO₆]²⁻ octahedral slabs, endows it with remarkable electronic and photocatalytic properties[1]. An understanding of its electronic band structure is paramount for harnessing its potential in various applications, including the photocatalytic degradation of environmental pollutants like pharmaceutical residues, solar energy conversion, and organic synthesis. This guide provides a comprehensive overview of the theoretical and experimental aspects of Bi₂WO₆'s band structure, tailored for professionals in research and development.

Theoretical Framework of the Electronic Band Structure

The electronic properties of bismuth this compound are dictated by the atomic orbitals that constitute its valence and conduction bands. Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated this structure.

-

Valence Band (VB): The top of the valence band is formed by the hybridization of Bismuth 6s and Oxygen 2p orbitals (Bi 6s-O 2p)[2][3]. This hybridization leads to a highly dispersed valence band, which enhances the mobility of photogenerated holes and contributes to the material's strong oxidative power[3].

-

Conduction Band (CB): The bottom of the conduction band is primarily composed of the empty 5d orbitals of Tungsten (W 5d)[2].

The transition of electrons from the hybridized VB to the W 5d CB upon photon absorption is responsible for Bi₂WO₆'s ability to absorb visible light, making it an effective visible-light-driven photocatalyst[4].

Quantitative Band Structure Parameters

The key quantitative descriptors of a semiconductor's band structure are its band gap energy (Eg) and the electrochemical potentials of its valence and conduction band edges. These values can vary slightly based on morphology, synthesis method, and characterization technique.

Data Presentation

The following tables summarize experimentally determined and theoretically calculated values for the band gap and band edge potentials of bismuth this compound from various scientific reports.

Table 1: Reported Band Gap (Eg) Values for Bismuth this compound

| Band Gap (eV) | Method | Notes | Source |

| 2.595 | DFT Calculation | Indirect band gap predicted. | [2] |

| 2.7 - 2.8 | Experimental | Typical range for Bi₂WO₆. | [2] |

| ~2.8 | Experimental | n-type semiconductor. | [1] |

| 2.6 - 2.9 | Experimental | General range. | [5] |

| 2.71 | Experimental | P-Bi₂WO₆ morphology. | [3][6] |

| 2.45 | Experimental | P-Bi₂WO₆ morphology. | [3] |

| 2.81 | Tauc Plot | From UV-Vis DRS. | [7] |

| 2.90 | Tauc Plot | Reduced to 2.58 eV with Fe³⁺ doping. | [8][9] |

Table 2: Reported Band Edge Potentials for Bismuth this compound (vs. NHE)

| Valence Band (eV) | Conduction Band (eV) | Method | pH | Source |

| +2.69 | -0.02 | Mott-Schottky & Tauc Plot | N/A | [10] |

| +2.71 | +0.26 | Valence Band XPS & Tauc Plot | N/A | [3][6] |

| +3.29 | +0.48 | Mott-Schottky & Tauc Plot | N/A | [7] |

| +2.60 | +0.22 | Experimental | N/A | [3] |

Experimental Determination of Band Structure

Several robust experimental techniques are employed to characterize the electronic band structure of semiconductor materials like Bi₂WO₆.

Experimental Protocols

Protocol 1: Band Gap Determination via UV-Vis Diffuse Reflectance Spectroscopy (DRS)

This is the most common method for determining the optical band gap of a powdered semiconductor.

-

Sample Preparation:

-

Ensure the Bi₂WO₆ sample is a dry, homogenous powder.

-

A reference standard (e.g., BaSO₄ or polytetrafluoroethylene) is used for baseline correction.

-

The sample is packed into a specialized holder for diffuse reflectance measurements.

-

-

Data Acquisition:

-

The spectrophotometer is calibrated using the reference standard.

-

A diffuse reflectance spectrum is recorded over a wavelength range that covers the UV and visible regions (typically 200-800 nm).

-

The reflectance data (R) is converted to absorbance data using the Kubelka-Munk function: F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient (α).

-

-

Data Analysis (Tauc Plot):

-

The photon energy (hν) is calculated for each wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm).

-

A Tauc plot is constructed by plotting (αhν)n versus hν. The exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like Bi₂WO₆).

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)n = 0). The intercept point gives the value of the band gap energy (Eg).

-

Protocol 2: Band Edge Potential Determination via Mott-Schottky Analysis

This electrochemical technique determines the flat-band potential (Efb), which for an n-type semiconductor is located just below the conduction band edge (~0.1-0.2 V).

-

Electrode Preparation:

-

A working electrode is prepared by depositing the Bi₂WO₆ sample onto a conductive substrate (e.g., FTO glass).

-

A three-electrode electrochemical cell is assembled with the Bi₂WO₆ working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire).

-

An appropriate electrolyte solution (e.g., Na₂SO₄) is used.

-

-

Data Acquisition:

-

Electrochemical Impedance Spectroscopy (EIS) is performed.

-

The impedance of the system is measured over a range of frequencies at a series of applied DC potentials.

-

-

Data Analysis (Mott-Schottky Plot):

-

The capacitance of the space-charge layer (C) is calculated from the imaginary part of the impedance at a sufficiently high frequency.

-

A Mott-Schottky plot is generated by plotting 1/C² versus the applied potential (V).

-

For an n-type semiconductor, the plot will have a positive slope. The flat-band potential (Efb) is determined by extrapolating the linear portion of the plot to the potential axis (where 1/C² = 0).

-

The conduction band potential (ECB) can be estimated as ECB ≈ Efb.

-

The valence band potential (EVB) is then calculated using the band gap value from UV-Vis spectroscopy: EVB = ECB + Eg.

-

Mandatory Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate the logical workflows for characterizing the band structure of bismuth this compound and its application in photocatalysis.

Caption: Workflow for experimental determination of Bi₂WO₆ band structure parameters.

Caption: Photocatalytic degradation mechanism of organic pollutants by Bi₂WO₆.

Caption: Energy band diagram of Bi₂WO₆ relative to the NHE scale.

Conclusion

The , characterized by a visible-light responsive band gap of approximately 2.7-2.8 eV and potent redox band edge potentials, is the foundation of its utility in advanced applications. The hybridization of Bi 6s and O 2p orbitals in the valence band and the W 5d-dominated conduction band create a favorable electronic environment for efficient charge separation and transport. For researchers in materials science and drug development, a precise characterization of these properties using the methodologies outlined herein is a critical step in designing and optimizing Bi₂WO₆-based systems for the effective photocatalytic degradation of persistent organic and pharmaceutical pollutants, contributing to environmental remediation and sustainable chemical processes.

References

- 1. A combined first principles and experimental approach to Bi2WO6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. deswater.com [deswater.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. deswater.com [deswater.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Crystal Structure of Scheelite Tungstates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of scheelite tungstates, a class of inorganic compounds with the general formula AWO₄ (where A is a divalent cation such as Ca²⁺, Sr²⁺, Ba²⁺, or Pb²⁺). Renowned for their applications as phosphor materials, scintillators, and laser hosts, a thorough understanding of their crystal structure is paramount for tailoring their properties for advanced applications. This document details their crystallographic parameters, experimental protocols for their characterization, and visual representations of their structural and experimental workflows.

Core Crystal Structure of Scheelite Tungstates

Scheelite tungstates crystallize in a tetragonal system, belonging to the space group I4₁/a (No. 88).[1][2] The crystal structure is characterized by isolated [WO₄]²⁻ tetrahedra, with the divalent cations (A²⁺) situated in the cavities between these tetrahedra. This arrangement results in a stable and well-defined crystal lattice.

The tungsten (W) atom is tetrahedrally coordinated to four oxygen (O) atoms, forming the [WO₄]²⁻ anionic group.[1] The A-site cation is coordinated to eight oxygen atoms from the neighboring tungstate (B81510) tetrahedra, forming an AO₈ polyhedron.[1] The overall structure can be visualized as a framework of alternating [WO₄]²⁻ tetrahedra and AO₈ polyhedra.

Visualization of the Scheelite Crystal Structure

The following diagram illustrates the fundamental arrangement of atoms within the scheelite unit cell.

Caption: A simplified 2D representation of the scheelite AWO₄ crystal structure.

Quantitative Crystallographic Data

The precise dimensions of the unit cell and the atomic positions are crucial for understanding the material's properties. These parameters vary depending on the specific divalent cation in the 'A' site. The following tables summarize the key crystallographic data for common scheelite tungstates.

Table 1: Unit Cell Parameters of Selected Scheelite Tungstates

| Compound | a (Å) | c (Å) | Unit Cell Volume (ų) |

| CaWO₄ | 5.243 | 11.376 | 312.57 |

| SrWO₄ | 5.416 | 11.954 | 350.59 |

| BaWO₄ | 5.613 | 12.720 | 400.67 |

| PbWO₄ | 5.462 | 12.048 | 359.32 |

Table 2: Atomic Coordinates and Bond Lengths for Calcium this compound (CaWO₄) [1][3]

| Atom | Wyckoff Position | x | y | z |

| Ca | 4b | 0 | 0.25 | 0.625 |

| W | 4a | 0 | 0.25 | 0.125 |

| O | 16f | 0.1504 | 0.0085 | 0.2111 |

| Bond | Bond Length (Å) |

| W-O | 1.78 |

| Ca-O | 2.44, 2.48 |

Experimental Protocols

The determination of the crystal structure of scheelite tungstates relies on a combination of synthesis and advanced characterization techniques. Below are detailed methodologies for the synthesis and analysis of these materials.

Synthesis of Scheelite Tungstates

Several methods can be employed to synthesize scheelite tungstates in powder or single-crystal form. The choice of method depends on the desired particle size, purity, and crystallinity.

This is a conventional and widely used method for producing polycrystalline powders.

-

Precursor Selection: High-purity oxides or carbonates of the desired 'A' cation (e.g., CaCO₃, SrCO₃, BaCO₃, PbO) and tungsten trioxide (WO₃) are used as starting materials.

-

Stoichiometric Mixing: The precursors are weighed in a 1:1 molar ratio.

-

Grinding: The powders are intimately mixed and ground together in an agate mortar with a pestle for at least 30 minutes to ensure homogeneity. Acetone is often added to aid the mixing process.

-

Calcination: The ground mixture is transferred to an alumina (B75360) crucible and calcined in a muffle furnace. The calcination temperature and duration are crucial and vary for different tungstates (e.g., for CaWO₄, a typical regime is 800-1000°C for 4-6 hours).

-

Regrinding and Recalcination: For improved homogeneity and reaction completion, the calcined powder is cooled, reground, and subjected to a second calcination step under the same conditions.

This solution-based method is suitable for synthesizing fine, homogeneous nanoparticles.

-

Precursor Solution Preparation: Stoichiometric amounts of a soluble salt of the 'A' cation (e.g., Ca(NO₃)₂·4H₂O) and sodium this compound (Na₂WO₄·2H₂O) are dissolved separately in deionized water to form aqueous solutions.[4]

-

Precipitation: The 'A' cation solution is slowly added dropwise to the sodium this compound solution under constant stirring. A white precipitate of the scheelite this compound will form immediately.

-

Washing: The precipitate is collected by centrifugation or filtration and washed several times with deionized water and then with ethanol (B145695) to remove any unreacted ions and impurities.

-

Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80°C) for several hours to obtain the final powder.

This method allows for the growth of high-quality single crystals.

-

Nutrient Preparation: A mixture of the 'A' cation oxide (e.g., CaO) and tungsten oxide (WO₃) serves as the nutrient material.

-

Mineralizer Solution: An aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), is used as the mineralizer to facilitate the dissolution and transport of the nutrient.

-

Autoclave Setup: The nutrient is placed at the bottom of a high-pressure autoclave, and a seed crystal of the desired scheelite this compound is suspended in the upper, cooler region. The autoclave is then filled with the mineralizer solution to a specific degree.

-

Growth: The autoclave is heated to a temperature between 300-400°C, creating a temperature gradient between the bottom and the top.[5] This gradient drives the dissolution of the nutrient in the hotter zone and its subsequent crystallization onto the seed crystal in the cooler zone over a period of several days.

Structural Characterization

XRD is the primary technique for determining the crystal structure of polycrystalline materials. Rietveld refinement is a powerful method for analyzing the powder diffraction data to obtain detailed structural information.

-

Sample Preparation: The synthesized powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder, ensuring a flat and dense surface.

-

Data Collection: The XRD pattern is recorded using a powder diffractometer. Typical experimental parameters include:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Scan Type: Continuous scan.

-

2θ Range: 10° to 80°.

-

Step Size: 0.02°.

-

Time per Step: 1-2 seconds.

-

-

Rietveld Refinement: The collected XRD data is analyzed using a software package that performs Rietveld refinement (e.g., FULLPROF, GSAS). The refinement process involves minimizing the difference between the experimental diffraction pattern and a calculated pattern based on a structural model. The following parameters are typically refined:

-

Scale factor.

-

Background parameters.

-

Unit cell parameters (a and c).

-

Peak shape parameters (e.g., Gaussian and Lorentzian components).

-

Atomic coordinates (x, y, z) for the oxygen atoms.

-

Isotropic displacement parameters (Biso) for each atom.

-

Neutron diffraction provides complementary information to XRD, particularly for accurately locating light atoms like oxygen, due to the different scattering cross-sections of neutrons.

-

Sample Preparation: A larger amount of powder sample (typically a few grams) is required compared to XRD. The powder is loaded into a vanadium can, which is a common sample holder for neutron diffraction due to its low coherent scattering cross-section.

-

Data Collection: The experiment is performed at a neutron source (nuclear reactor or spallation source). Data is collected over a range of scattering angles (2θ).

-

Data Analysis: The analysis is similar to that of XRD data, often employing the Rietveld refinement method to refine the crystal structure parameters.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the synthesis and characterization of scheelite tungstates and the logical relationship of cation substitution on the crystal lattice.

Caption: A typical workflow from synthesis to structural analysis of scheelite tungstates.

Caption: The relationship between the A-site cation's ionic radius and the unit cell dimensions.

References

Unveiling the Optical Core of Lead Tungstate (PbWO4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental optical properties of lead tungstate (B81510) (PbWO4), a high-density inorganic scintillator crystal. Renowned for its applications in high-energy physics, medical imaging, and radiation detection, a thorough understanding of its optical characteristics is paramount for its effective implementation and the development of next-generation detector technologies. This document provides a comprehensive overview of its core optical parameters, details the experimental protocols for their measurement, and visualizes the critical scintillation mechanism.

Core Optical and Physical Properties

Lead this compound is a material distinguished by its high density and atomic number, which contribute to its excellent radiation stopping power.[1] Its fast response time and radiation hardness make it a suitable material for high-rate environments such as particle accelerators.[1] The key optical and physical properties of PbWO4 are summarized in the table below, providing a quantitative foundation for its performance characteristics.

| Property | Value | References |

| Density | 8.28 g/cm³ | [2][3][4] |

| Radiation Length | 0.92 cm | [2][4] |

| Moliere Radius | 2.19 cm | [3] |

| Melting Point | 1123 °C | [2][4] |

| Refractive Index (at emission maximum) | ~2.16 - 2.2 | [2][5] |

| Peak Emission Wavelengths | 420-440 nm, 530 nm | [2][3][4][5] |

| Decay Constant | Fast component: ~2-6 ns, Slow component: ~30 ns | [2][3][6] |

| Light Yield (% of NaI:Tl) | ~0.5% | [3][4] |

| Hardness (Mohs) | 3 | [5] |

| Hygroscopicity | None | [2][4] |

| Cleavage Plane | (101) | [2][5] |

Scintillation Mechanism

The scintillation mechanism in lead this compound is an intrinsic process, meaning it does not require the addition of an activating dopant. The luminescence arises from the radiative decay of self-trapped excitons. When high-energy radiation interacts with the PbWO4 crystal lattice, it creates a cascade of secondary electrons and holes. These charge carriers can form excitons, which are bound electron-hole pairs. In PbWO4, these excitons become localized, or "self-trapped," on the this compound (WO4)2- molecular groups. The subsequent radiative recombination of these self-trapped excitons results in the emission of scintillation light. The presence of defects and impurities within the crystal lattice can influence the scintillation properties, sometimes leading to slower emission components or a reduction in light yield.[7][8]

Scintillation mechanism in a PbWO4 crystal.

Experimental Protocols

Accurate characterization of the optical properties of lead this compound is crucial for quality control and for understanding its performance in various applications. Below are detailed methodologies for key experiments.

Optical Transmittance and Absorption Measurement

Objective: To determine the wavelength-dependent transmission and absorption characteristics of a PbWO4 crystal.

Methodology:

-

Sample Preparation: A PbWO4 crystal is cut and polished to have two parallel and optically flat surfaces. The dimensions of the crystal, particularly the path length of the light, are precisely measured.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is employed. This instrument splits a light beam into a reference beam and a sample beam.

-

Measurement Procedure:

-

The prepared PbWO4 crystal is placed in the sample beam path.

-

The reference beam path is left empty or contains a reference material.

-

The spectrophotometer scans a range of wavelengths (e.g., 300 nm to 800 nm).

-

At each wavelength, the instrument measures the intensity of light transmitted through the sample (I) and the intensity of the reference beam (I₀).

-

The transmittance (T) is calculated as T = I / I₀.

-

The absorbance (A) can be calculated from the transmittance as A = -log(T).

-

-

Data Analysis: The resulting transmittance and absorbance spectra are plotted as a function of wavelength. The absorption edge, which indicates the onset of fundamental absorption, can be determined from these spectra. The presence of any absorption bands within the transmission window can indicate the presence of impurities or defects.[9][10]

Photoluminescence and Radioluminescence Spectroscopy

Objective: To measure the emission spectrum of PbWO4 when excited by photons (photoluminescence) or high-energy radiation (radioluminescence).

Methodology:

-

Excitation Source:

-

Photoluminescence: A monochromatic light source, such as a xenon lamp coupled with a monochromator or a laser, is used to excite the sample at a specific wavelength (e.g., in the UV range near the absorption edge).

-

Radioluminescence: A radioactive source (e.g., ⁶⁰Co for gamma rays) or an X-ray tube is used to irradiate the crystal.

-

-

Sample and Detector Setup: The PbWO4 crystal is placed in a light-tight chamber. The emitted light is collected and focused onto the entrance slit of a monochromator. A sensitive photodetector, such as a photomultiplier tube (PMT), is placed at the exit slit of the monochromator.

-

Measurement Procedure:

-

The crystal is excited by the chosen source.

-

The monochromator is scanned over a range of wavelengths to measure the intensity of the emitted light at each wavelength.

-

The signal from the PMT is amplified and recorded.

-

-

Data Correction and Analysis: The raw emission spectrum is corrected for the spectral response of the detection system (monochromator and PMT). The corrected spectrum reveals the peak emission wavelengths and the spectral shape of the luminescence.[10][11]

Scintillation Decay Time Measurement

Objective: To measure the time profile of the scintillation light emission after excitation by a short pulse of radiation.

Methodology:

-

Pulsed Excitation Source: A pulsed source of high-energy radiation, such as a pulsed X-ray source, a pulsed laser (for two-photon absorption), or a radioactive source in coincidence with a fast trigger detector, is used. The pulse width should be significantly shorter than the expected decay time of the scintillator.

-

Detection System: The scintillation light is detected by a fast photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a fast avalanche photodiode (APD). The output of the photodetector is connected to a fast oscilloscope or a time-to-digital converter (TDC).

-

Measurement Technique (Time-Correlated Single Photon Counting - TCSPC):

-

A "start" signal is generated by the excitation pulse.

-

The detection of the first scintillation photon generates a "stop" signal.

-

The time difference between the start and stop signals is measured and recorded in a histogram.

-

This process is repeated many times to build up a statistical distribution of the photon arrival times.

-

-

Data Analysis: The resulting histogram represents the decay curve of the scintillation light. This curve is then fitted with one or more exponential decay functions to determine the decay constants (lifetimes) of the fast and slow scintillation components.[6]

Workflow for key optical property measurements.

Applications in Research and Development

The unique optical properties of lead this compound have led to its use in several demanding applications:

-

High-Energy Physics: PbWO4 crystals are extensively used in electromagnetic calorimeters in major particle physics experiments, such as the Compact Muon Solenoid (CMS) at the Large Hadron Collider (LHC).[3][4][12] Their high density and short radiation length allow for the construction of compact and highly granular detectors for precise measurement of the energy of electrons and photons.[7][13]

-

Medical Imaging: In positron emission tomography (PET), PbWO4's high stopping power for 511 keV gamma rays, fast response time, and good energy resolution make it a valuable material for detector construction, leading to high-quality medical images.[1][2][3]

-

Radiation Monitoring and Security: Due to its sensitivity to gamma and X-rays, lead this compound is employed in radiation monitoring devices for safety applications and in security inspection systems for cargo and container scanning.[2]

The continued study of the fundamental optical properties of lead this compound, particularly in relation to crystal growth, doping, and radiation damage, is crucial for optimizing its performance and enabling new scientific discoveries and technological advancements.

References

- 1. sot.com.sg [sot.com.sg]

- 2. heegermaterials.com [heegermaterials.com]

- 3. PbWO4 Crystal, Scintillators of PWO - Epic Crystal [epic-crystal.com]

- 4. msesupplies.com [msesupplies.com]

- 5. Lead this compound PbWO4 [issp.ac.ru]

- 6. [2103.13106] Scintillating properties of today available lead this compound crystals [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Physics of Lead this compound Scintillators | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Calorimeter [cms.cern]

- 13. Application of PWO crystals for detection of low-activity gamma-radiation in the energy range above 3 MeV [inis.iaea.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Tungstate (B81510) Nanoparticles

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc this compound (ZnWO₄) nanoparticles. Zinc this compound, a versatile inorganic material, has garnered significant attention for its potential applications in various fields, including photocatalysis, scintillators, optical fibers, and biomedical applications. This document details common synthesis methodologies, in-depth characterization techniques, and key quantitative data to facilitate research and development.

Synthesis of Zinc this compound Nanoparticles

The properties of zinc this compound nanoparticles, such as particle size, morphology, and crystallinity, are highly dependent on the synthesis method employed. This section outlines three prevalent methods for the synthesis of ZnWO₄ nanoparticles: co-precipitation, hydrothermal synthesis, and sonochemical synthesis.

Co-precipitation Method

The co-precipitation method is a straightforward and cost-effective technique for synthesizing ZnWO₄ nanoparticles at room temperature.[1] It involves the precipitation of an inorganic salt from a solution through the addition of a precipitating agent.[1]

Experimental Protocol:

-

Precursor Preparation: Prepare aqueous solutions of a zinc salt (e.g., zinc chloride, zinc nitrate (B79036) hexahydrate) and a this compound salt (e.g., sodium this compound dihydrate). For example, dissolve 0.3 M sodium this compound in 50 mL of distilled water and 0.3 M zinc chloride in 50 mL of distilled water separately.[1]

-

Precipitation: Add the zinc salt solution dropwise to the sodium this compound solution under vigorous stirring. A white precipitate of zinc this compound will form immediately.[1]

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the collected precipitate several times with distilled water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.[1]

-

Drying: Dry the washed precipitate in an oven at a temperature of around 80°C for several hours (e.g., 6-12 hours).[1]

-

Calcination (Optional): The dried powder can be calcined at a higher temperature (e.g., 520°C for 2 hours) to improve crystallinity.[2]

Logical Workflow for Co-precipitation Synthesis

Caption: Workflow for ZnWO₄ nanoparticle synthesis via co-precipitation.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique allows for excellent control over the size, shape, and crystallinity of the resulting nanoparticles.[3][4]

Experimental Protocol:

-

Precursor Preparation: Dissolve a zinc precursor (e.g., zinc nitrate hexahydrate, zinc chloride) and a tungsten precursor (e.g., sodium this compound dihydrate) in deionized water.[5][6] In some variations, a solvent mixture like water and ethylene (B1197577) glycol is used.[7]

-

pH Adjustment (Optional): The pH of the solution can be adjusted using an acid (e.g., HNO₃) or a base to influence the morphology of the final product.[5][8]

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 12-24 hours).[3][5]

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate.

-

Washing and Drying: Wash the product thoroughly with deionized water and ethanol to remove any residual ions and byproducts.[6] Dry the final product in an oven at a temperature around 70-110°C.[3][9]

Logical Workflow for Hydrothermal Synthesis

Caption: Workflow for ZnWO₄ nanoparticle synthesis via the hydrothermal method.

Sonochemical Method

The sonochemical method utilizes high-intensity ultrasound to induce chemical reactions. The acoustic cavitation—formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with high temperatures and pressures, facilitating the formation of nanoparticles.[10]

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution containing zinc nitrate hexahydrate and sodium this compound dihydrate.[11]

-

Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic bath or use an ultrasonic probe to irradiate the solution for a specific time (e.g., 1 hour).[1]

-

Collection and Washing: After sonication, collect the precipitate by centrifugation. Wash the product with distilled water and ethyl alcohol to remove impurities.[1]

-

Drying and Calcination: Dry the washed nanoparticles at a suitable temperature (e.g., 90°C) and then calcine at a higher temperature (e.g., 550°C) to obtain the crystalline phase.[11]

Logical Workflow for Sonochemical Synthesis

Caption: Workflow for ZnWO₄ nanoparticle synthesis via the sonochemical method.

Characterization of Zinc this compound Nanoparticles

A suite of analytical techniques is employed to determine the structural, morphological, and optical properties of the synthesized ZnWO₄ nanoparticles.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to identify the crystalline phase and structure of the nanoparticles. The diffraction pattern of ZnWO₄ typically shows a monoclinic wolframite (B13744602) structure.[1][12]

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered ZnWO₄ nanoparticle sample is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ). Data is typically collected over a 2θ range of 10-80°.[11]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS No. 88-0251) to confirm the formation of the ZnWO₄ phase.[11] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[13]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and agglomeration state of the nanoparticles.

Experimental Protocol:

-

Sample Preparation for SEM: The nanoparticle powder is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

SEM Imaging: The sample is scanned with a focused beam of electrons to generate images that reveal the surface topography and morphology of the nanoparticles.[1] Energy Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, can be used to determine the elemental composition of the sample.[1][11]

-

Sample Preparation for TEM: A small amount of the nanoparticle powder is dispersed in a solvent (e.g., ethanol) and sonicated to create a dilute suspension. A drop of this suspension is then placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.

-

TEM Imaging: A beam of electrons is transmitted through the sample to form an image, providing high-resolution information about the particle size, shape, and internal structure.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the optical properties of the ZnWO₄ nanoparticles, particularly their light absorption characteristics and to determine the optical band gap.

Experimental Protocol:

-

Sample Preparation: The ZnWO₄ nanoparticles are dispersed in a suitable solvent (e.g., deionized water) to form a stable suspension.

-

Measurement: The absorption spectrum of the suspension is recorded using a UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.[14][15]

-

Band Gap Calculation: The optical band gap (Eg) can be calculated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient to the photon energy.[16]

Photoluminescence (PL) Spectroscopy

PL spectroscopy provides insights into the electronic structure and the presence of defects in the nanoparticles. ZnWO₄ typically exhibits a broad emission band in the blue-green region of the spectrum.[17][18]

Experimental Protocol:

-

Sample Preparation: The powdered sample is placed in a sample holder.

-

Measurement: The sample is excited with a specific wavelength of light (e.g., from a laser or a xenon lamp). The emitted light is then collected and analyzed by a spectrometer to obtain the photoluminescence spectrum.

-

Analysis: The position and intensity of the emission peaks provide information about the electronic transitions and the recombination of photogenerated electron-hole pairs.[19]

Overall Characterization Workflow

Caption: General workflow for the characterization of ZnWO₄ nanoparticles.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for ZnWO₄ nanoparticles synthesized by different methods.

Table 1: Synthesis Parameters and Resulting Particle Sizes

| Synthesis Method | Precursors | Temperature (°C) | Time (h) | Particle Size (nm) | Reference |

| Co-precipitation | ZnCl₂, Na₂WO₄ | Room Temp | - | 30-65 | [1] |

| Co-precipitation | Zn(NO₃)₂·6H₂O, Na₂WO₄·2H₂O | 73 | - | 28 | [2][20] |

| Hydrothermal | ZnCl₂, Na₂WO₄·2H₂O | 180 | 10 | 17 | [13] |

| Hydrothermal | ZnO, Na₂WO₄ | 180 | 24 | - | [5] |

| Microwave-assisted | - | - | - | 10 | [1] |

| Sonochemical | Zn(NO₃)₂·6H₂O, Na₂WO₄·2H₂O | - | 1 | 50-80 | [1] |

Table 2: Optical Properties of ZnWO₄ Nanoparticles

| Synthesis Method | Band Gap (eV) | Emission Peak (nm) | Reference |

| Co-precipitation | 3.16 - 3.19 | ~470 | [1][17] |

| Hydrothermal | 3.5 - 3.94 | 475-480 | [13][16][18] |

| Microwave-assisted | 3.4 | - | [1] |

| Sonochemical | 2.37 | - | [1] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of zinc this compound nanoparticles. The choice of synthesis method significantly influences the resulting properties of the nanoparticles. Co-precipitation offers a simple and scalable approach, while hydrothermal and sonochemical methods provide better control over particle morphology and size. A thorough characterization using techniques such as XRD, SEM, TEM, UV-Vis, and PL spectroscopy is crucial for understanding the structure-property relationships of these nanomaterials. The presented protocols and data serve as a valuable resource for researchers and professionals working on the development and application of zinc this compound nanoparticles.

References

- 1. A review on the applications of zinc this compound (ZnWO4) photocatalyst for wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. matec-conferences.org [matec-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Hydrothermal synthesis, characterization, and optical properties of wolframite ZnWO4 nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. scielo.br [scielo.br]

- 10. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of optical properties of ZnO nanoparticles for quantitative imaging of transdermal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

photocatalytic mechanism of doped tungstate materials

An In-depth Technical Guide to the Photocatalytic Mechanism of Doped Tungstate (B81510) Materials

Introduction

This compound-based semiconductor materials (e.g., Bi₂WO₆, CaWO₄, ZnWO₄) have garnered significant attention in the field of photocatalysis due to their unique electronic structures, stability, and efficiency in degrading organic pollutants and for water splitting.[1][2] However, the photocatalytic performance of pure tungstates is often limited by factors such as a wide bandgap, which restricts light absorption to the UV region, and the rapid recombination of photogenerated electron-hole pairs.[3][4]

To overcome these limitations, doping with various metallic or non-metallic elements has emerged as a highly effective strategy. Doping modifies the electronic and structural properties of the this compound materials, leading to enhanced photocatalytic activity under visible light.[5][6] This guide provides a comprehensive overview of the core photocatalytic mechanisms in doped this compound materials, detailing the role of dopants in enhancing efficiency, summarizing key quantitative data, and outlining standard experimental protocols for their synthesis and evaluation.

Core Photocatalytic Mechanism

The fundamental process of heterogeneous photocatalysis on a doped this compound semiconductor involves several key steps, initiated by the absorption of photons with energy equal to or greater than the material's bandgap.

-

Photon Absorption and Exciton Formation: When the doped this compound material is irradiated, it absorbs photons, exciting electrons (e⁻) from the valence band (VB) to the conduction band (CB). This process leaves behind positively charged "holes" (h⁺) in the valence band, creating electron-hole pairs (excitons).

-

Charge Separation and Migration: The dopant atoms introduce defect energy levels within the bandgap or alter the band structure. These sites can act as trapping centers for either electrons or holes, effectively inhibiting their recombination and promoting their migration to the photocatalyst's surface.[7][8]

-

Surface Redox Reactions: The separated electrons and holes initiate redox reactions on the surface.

-

Reduction: Electrons in the conduction band react with adsorbed molecular oxygen (O₂) to produce superoxide (B77818) radicals (•O₂⁻).

-

Oxidation: Holes in the valence band can directly oxidize adsorbed organic pollutants or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to generate highly reactive hydroxyl radicals (•OH).[9][10]

-

-

Pollutant Degradation: The generated reactive oxygen species (ROS), primarily •OH and •O₂⁻, are powerful oxidizing agents that non-selectively degrade organic pollutants into simpler, less harmful substances like CO₂, H₂O, and mineral acids.[11]

Caption: General photocatalytic mechanism on a doped semiconductor surface.

The Role of Dopants in Enhancing Photocatalysis

Doping is a critical strategy for tuning the photocatalytic properties of this compound materials. The introduction of foreign atoms into the host lattice can significantly alter its electronic band structure, improve charge separation efficiency, and ultimately boost photocatalytic performance.

Band Structure Engineering

The efficiency of a photocatalyst is intrinsically linked to its band structure. Doping allows for the precise engineering of the bandgap and band edge positions.[12]

-

Bandgap Narrowing: Many tungstates have wide bandgaps, limiting their absorption to the UV spectrum. Doping with certain metal ions can introduce new energy levels within the bandgap or hybridize orbitals, effectively narrowing the bandgap.[13][14] For example, doping cobalt this compound (CoWO₄) with iron and manganese has been shown to reduce its optical bandgap from 2.60 eV to 2.04 eV, enabling greater absorption of visible light.[13]

-

Band Edge Modulation: The positions of the valence band maximum (VBM) and conduction band minimum (CBM) determine the redox potential of the photocatalyst. Doping can shift these positions to align better with the redox potentials required for ROS generation. For instance, nitrogen doping in BiTaO₄ can raise the VBM, which is beneficial for the oxidation process, without significantly altering the CBM.[12]

Improved Charge Separation and Transfer

One of the primary limitations of semiconductor photocatalysts is the rapid recombination of photogenerated electron-hole pairs, which dissipates energy as heat or light. Dopants can create specific sites that trap charge carriers, promoting their separation.[15][16]

-

Electron Trapping: When a dopant ion with a suitable potential is introduced, it can act as an electron trap. For example, in Fe-doped CuWO₄, the Fe³⁺ ions can trap photogenerated electrons, preventing them from recombining with holes and making them available for reduction reactions at the surface.[8][17] This leads to a higher quantum yield and improved photocatalytic efficiency.

-

Defect Creation: Doping can introduce lattice distortions and defects, such as oxygen vacancies.[14] These defects can also serve as charge separation centers, further enhancing the lifetime of the charge carriers.

Caption: Mechanism of enhanced charge separation in a doped this compound.

Generation of Reactive Oxygen Species (ROS)

The separated electrons and holes that migrate to the catalyst surface are the driving force for the generation of ROS. The specific ROS produced depends on the band edge potentials of the doped this compound and the surrounding medium.

-

Superoxide Radicals (•O₂⁻): The conduction band minimum (CBM) must be more negative than the redox potential of O₂/•O₂⁻ (-0.33 V vs. NHE). If this condition is met, surface electrons can reduce adsorbed oxygen:

-

e⁻ + O₂ → •O₂⁻

-

-

Hydroxyl Radicals (•OH): The valence band maximum (VBM) must be more positive than the redox potential of OH⁻/•OH (+1.99 V vs. NHE) or H₂O/•OH (+2.38 V vs. NHE). The holes can then oxidize water or hydroxide ions:

-

h⁺ + H₂O → •OH + H⁺

-

h⁺ + OH⁻ → •OH

-

-

Direct Oxidation by Holes (h⁺): The holes themselves are powerful oxidants and can directly degrade organic molecules adsorbed on the photocatalyst's surface.

Caption: Signaling pathway for Reactive Oxygen Species (ROS) generation.

Data Presentation: Quantitative Analysis

The effectiveness of doping is quantified by measuring changes in physical properties and photocatalytic activity. The following tables summarize representative data from the literature.

Table 1: Effect of Doping on the Bandgap of this compound Materials

| This compound Host | Dopant | Dopant Conc. (at.%) | Undoped Bandgap (eV) | Doped Bandgap (eV) | Reference(s) |

| CuWO₄ | Fe | N/A | ~2.3 | N/A (Improved charge separation) | [8][17] |

| CoWO₄ | Fe, Mn | N/A | 2.60 | 2.04 | [13] |

| Bi₂WO₆ | Sn | 2% | ~2.75 | ~2.75 (Improved charge separation) | [7][15] |

| Bi₂WO₆ | Fe | N/A | ~2.7 | Narrowed | [14] |

| TiO₂ (for comparison) | W | 5.89% | 3.2 | N/A (Improved activity) | [18] |

Table 2: Photocatalytic Degradation Efficiency of Doped Tungstates

| Photocatalyst | Pollutant | Dopant Conc. | Degradation Efficiency (%) | Irradiation Time (min) | Light Source | Reference(s) |

| Pure Bi₂WO₆ | Methylene Blue | 0% | 80.6 | 60 | Visible | [7][15] |

| 2%Sn-Bi₂WO₆ | Methylene Blue | 2% | 92.0 | 60 | Visible | [7][15] |

| Pure CuWO₄ | Water Splitting | 0% | N/A (baseline) | N/A | Simulated Solar | [8] |

| Fe-doped CuWO₄ | Water Splitting | N/A | 1.5x photocurrent of pure | N/A | Simulated Solar | [8] |

| Undoped TiO₂ | Methylene Blue | 0% | ~15 | 180 | UV | [18] |

| 5.89%W-TiO₂ | Methylene Blue | 5.89% | ~90 | 180 | UV | [18] |

Experimental Protocols

Reproducible results in photocatalysis research rely on standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Doped this compound (Hydrothermal Method for Sn-doped Bi₂WO₆)

This method is widely used for synthesizing crystalline nanomaterials.[15]

-

Precursor Preparation:

-

Dissolve bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid.

-

Dissolve sodium this compound dihydrate (Na₂WO₄·2H₂O) in deionized water.

-

Prepare a solution of the dopant precursor, such as tin (IV) chloride pentahydrate (SnCl₄·5H₂O), in deionized water.

-

-

Mixing: Add the sodium this compound solution dropwise to the bismuth nitrate solution under vigorous stirring.

-

Dopant Addition: Add the calculated amount of the tin chloride solution to the mixture to achieve the desired atomic percentage of doping (e.g., 2%).

-

pH Adjustment: Adjust the pH of the resulting suspension to a specific value (e.g., pH 7) using NaOH or HNO₃ solution.

-

Hydrothermal Treatment: Transfer the final suspension into a Teflon-lined stainless-steel autoclave. Seal and heat it in an oven at a specific temperature (e.g., 160 °C) for a set duration (e.g., 12 hours).[15]

-

Product Recovery: After cooling to room temperature, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove residual ions, and dry it in an oven (e.g., at 60 °C for 12 hours).

Characterization

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size.

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the bandgap energy using a Tauc plot.

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition, chemical states, and valence states of the elements on the surface.

Photocatalytic Activity Evaluation

This protocol describes the degradation of a model organic dye, such as Methylene Blue (MB).[19][20][21]

-

Reactor Setup: A typical setup consists of a light source (e.g., a Xe lamp with a UV cutoff filter for visible light studies), a reaction vessel, and a magnetic stirrer.[21]

-

Suspension Preparation: Disperse a specific amount of the photocatalyst powder (e.g., 0.1 g/L) into a known volume and concentration of the pollutant solution (e.g., 100 mL of 10 mg/L MB).[19]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that equilibrium is reached between the catalyst surface and the pollutant molecules. Take an initial sample at the end of this period (t=0).[19]

-

Initiation of Photocatalysis: Turn on the light source to begin the irradiation. Maintain constant stirring to keep the catalyst suspended.

-

Sampling and Analysis: At regular time intervals, withdraw aliquots of the suspension. Centrifuge the samples to remove the catalyst particles.

-

Concentration Measurement: Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye (e.g., ~664 nm for MB).[20]

-

Calculation: The degradation efficiency is calculated as:

-

Degradation (%) = [(C₀ - Cₜ) / C₀] × 100

-

Where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time t.

-

Caption: Experimental workflow for synthesis and photocatalytic evaluation.

Conclusion

Doping represents a powerful and versatile tool for enhancing the photocatalytic efficiency of this compound materials. By strategically modifying the host lattice, it is possible to engineer the band structure for improved visible light absorption, suppress charge carrier recombination, and promote the generation of reactive oxygen species. This guide has outlined the core mechanisms behind these improvements, supported by quantitative data and detailed experimental protocols. For researchers in materials science and drug development, understanding these fundamental principles is crucial for designing next-generation photocatalysts with superior performance for environmental remediation and other advanced applications.

References

- 1. Bismuth this compound Bi 2 WO 6 : a review on structural, photophysical and photocatalytic properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01987J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the effects of doping on the photocatalysis by transition metal tungstates - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Improved charge separation via Fe-doping of copper this compound photoanodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repositorio.ufba.br [repositorio.ufba.br]

- 13. Iron and Manganese Codoped Cobalt Tungstates Co1–(x+y)FexMnyWO4 as Efficient Photoelectrocatalysts for Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Tin-Doped Three-Dimensional Flower-like Bismuth this compound with Enhanced Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

properties of tungstate-based scintillators for medical imaging

An In-depth Technical Guide to Tungstate-Based Scintillators for Medical Imaging

Introduction

Scintillation detectors are a cornerstone of modern medical imaging, converting high-energy photons, such as X-rays and gamma rays, into visible light that can be processed into diagnostic images. The performance of imaging systems like Positron Emission Tomography (PET), Computed Tomography (CT), and Single Photon Emission Computed Tomography (SPECT) is intrinsically linked to the properties of the scintillator material used. Among the various classes of scintillators, inorganic this compound-based crystals have garnered significant attention due to their unique combination of high density, high atomic number, and acceptable light yield.

This technical guide provides a comprehensive overview of the core properties of prominent this compound-based scintillators, including Cadmium This compound (B81510) (CdWO₄), Lead this compound (PbWO₄), Zinc this compound (ZnWO₄), and Calcium this compound (CaWO₄). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these materials. The guide summarizes key quantitative data, outlines experimental protocols for their characterization, and visualizes critical workflows and processes involved in their application.

Core Properties of this compound-Based Scintillators

This compound scintillators are self-activated, with the luminescence originating from the (WO₄)²⁻ molecular complex. Their primary advantages include high density and effective atomic number (Zeff), which ensure a high probability of interaction with incident radiation, making them efficient absorbers of high-energy photons.[1][2] However, they exhibit a range of properties, and the optimal choice of scintillator depends heavily on the specific requirements of the medical imaging modality.

Cadmium this compound (CdWO₄)

Cadmium this compound is a high-density scintillator with a relatively high light yield and low afterglow, making it highly suitable for CT scanners.[3][4] It possesses excellent radiation hardness and its light output is stable over a range of temperatures.[3] The emission spectrum of CdWO₄ is a good match for silicon photodiodes, which are commonly used in modern detector systems.[4] Its primary drawback is a long decay time, which makes it less suitable for high-count-rate applications like modern PET, but acceptable for systems operating in current integration mode, such as CT.[4]

Lead this compound (PbWO₄)

Lead this compound is distinguished by its extremely high density and short radiation length, making it an exceptional absorber of gamma rays.[2][5] Its most notable features are a very fast decay time and excellent radiation hardness.[1][5] These characteristics have made PbWO₄ the material of choice for electromagnetic calorimeters in high-energy physics, such as at the Large Hadron Collider (LHC).[5] In medical imaging, its fast response is advantageous for PET scanners.[5][6] However, its primary limitation is a relatively low light yield compared to other scintillators.[1][2]

Zinc this compound (ZnWO₄)

Zinc this compound is a material of interest for its excellent luminescence properties, high chemical stability, and short decay time.[7] It has been investigated for applications in X-ray and gamma-ray detection.[7] Research has shown that ZnWO₄ scintillators can achieve good energy resolution, which is crucial for distinguishing between different gamma-ray energies.[8] Nanoparticle forms of ZnWO₄ are also being explored for high-resolution X-ray imaging.[7]

Calcium this compound (CaWO₄)

Calcium this compound, which occurs naturally as the mineral scheelite, is one of the earliest discovered scintillators.[9] It is known for its high chemical stability and strong blue-white fluorescence under X-ray or UV exposure.[10] While it has been largely superseded in many applications by materials with higher light yields or faster decay times, its properties make it valuable in specific applications, including some X-ray screens and as a target in cryogenic dark matter searches.[10][11]

Data Presentation: Comparative Properties of this compound Scintillators

The quantitative properties of these scintillators are summarized below for easy comparison.

| Property | Cadmium this compound (CdWO₄) | Lead this compound (PbWO₄) | Zinc this compound (ZnWO₄) | Calcium this compound (CaWO₄) | Unit |

| Density | 7.9[4][12] | 8.28[2][6] | 7.62 | 6.06[10] | g/cm³ |

| Effective Atomic Number (Zeff) | ~65 | 73[2] | ~65 | ~64 | - |

| Melting Point | 1325[12] | 1123[6] | 1200 | 1570 | °C |

| Peak Emission | 475 - 480[4][13] | 430 - 440[2][6] | 480 - 490 | 420 - 430 | nm |

| Decay Time | ~14000[4] | 6 / 30[2][5] | ~25000 | ~6000 | ns |

| Light Yield (photons/keV) | 12 - 15[4] | ~0.15 - 0.3 | ~7 - 9.5[14] | ~4 | photons/keV |

| Light Yield (% of NaI(Tl)) | 30 - 50[4] | ~0.5[5] | ~20 - 25 | ~10 | % |

| Refractive Index (@ peak) | 2.2 - 2.3[4] | 2.16[5][6] | ~2.1 | 1.92 | - |

| Radiation Length | 1.06[15] | 0.92[2] | 1.3 | 1.5 | cm |

| Energy Resolution (@ 662 keV) | 7.5 - 8.5[15] | ~10 - 20 | 8 - 10 | ~10 - 15 | % |

| Hygroscopic | No[4][12] | No[2][6] | No | No | - |

| Hardness (Mohs) | 4 - 4.5[4] | 4[2] | 4 - 5 | 4.5 - 5[9] | - |

Experimental Protocols for Scintillator Characterization

The reliable characterization of scintillator properties is paramount for their application in medical imaging. The following sections detail the methodologies for measuring key performance metrics.

Light Yield Measurement

The light yield, defined as the number of photons produced per unit of energy absorbed, is a critical measure of a scintillator's efficiency.

Methodology:

-

A monoenergetic gamma-ray source (e.g., ¹³⁷Cs, which emits at 662 keV) is placed at a fixed distance from the this compound crystal.

-

The crystal is optically coupled to a photodetector, typically a Photomultiplier Tube (PMT) or a silicon photodiode, using optical grease to ensure efficient light transmission.

-

The entire assembly is housed in a light-tight box to eliminate ambient light noise.

-

As gamma rays interact with the crystal, the emitted scintillation light is converted into an electrical pulse by the photodetector.

-

The signal is passed through a preamplifier and a shaping amplifier to optimize its shape and amplitude for analysis.

-

A Multi-Channel Analyzer (MCA) records the pulse heights, generating a pulse height spectrum.

-

The photopeak, corresponding to the full absorption of the 662 keV gamma rays, is identified in the spectrum. The channel number of the photopeak centroid is proportional to the light yield.

-

The system is calibrated using a scintillator with a known light yield (e.g., NaI(Tl)). The relative light yield is calculated by comparing the photopeak position of the this compound crystal to that of the reference scintillator under identical conditions.

Decay Time Measurement

Decay time is the time it takes for scintillation emission to decrease to 1/e of its maximum intensity. It is crucial for applications requiring high count rates and good timing resolution, such as PET.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

The experimental setup often uses two photodetectors and a coincidence logic circuit.

-

A radioactive source that emits coincident gamma rays (e.g., ²²Na, which emits two 511 keV gamma rays back-to-back) is placed between two detector assemblies.

-

The "start" signal is generated by the first gamma ray interacting with a fast reference scintillator (e.g., BaF₂). This signal is sent to a Time-to-Digital Converter (TDC).

-

The second 511 keV gamma ray interacts with the this compound crystal being tested.

-

The scintillation light from the this compound crystal is detected by a second PMT. The output of this PMT serves as the "stop" signal for the TDC.

-

The TDC measures the time difference between the start and stop signals for a large number of events.

-

A histogram of these time differences represents the probability distribution of photon emission over time, which directly corresponds to the scintillation decay profile.

-

The resulting decay curve is fitted with one or more exponential functions to extract the decay time constants.[16][17]

Energy Resolution Measurement

Energy resolution describes the ability of a detector to distinguish between two gamma rays with closely spaced energies. It is defined as the full width at half maximum (FWHM) of the photopeak divided by the centroid of the photopeak.

Methodology:

-

The experimental setup is identical to that used for light yield measurement.[18]

-

A monoenergetic gamma-ray source (typically ¹³⁷Cs at 662 keV) is used to irradiate the crystal.

-

The pulse height spectrum is acquired using a PMT and MCA.

-

The photopeak in the spectrum is fitted with a Gaussian function.

-

The FWHM of the fitted Gaussian peak is determined.

-

The energy resolution (R) is calculated using the formula: R (%) = (FWHM / Photopeak Centroid) × 100

-

Several factors contribute to the final energy resolution, including the scintillator's intrinsic resolution (related to non-proportionality of light yield), statistical fluctuations in the number of photoelectrons, and electronic noise.[19]

Application in Medical Imaging: The PET Scanner Workflow

This compound scintillators, particularly PbWO₄, are used in PET scanners due to their high stopping power and fast timing.[5] The logical workflow within a PET system demonstrates the critical role of the scintillator.

Conclusion

This compound-based scintillators represent a vital class of materials for medical imaging, offering the high density and atomic number required for efficient radiation detection.

-

CdWO₄ is a reliable choice for CT imaging, where its long decay time is not a limiting factor and its high light yield and low afterglow are beneficial.[3][4]

-

PbWO₄ is tailored for high-speed applications like PET, where its fast response is critical, despite its lower light output.[1][5]

-

ZnWO₄ and CaWO₄ offer a different set of properties and continue to be materials of interest for specialized applications and ongoing research.

The selection of a scintillator is a trade-off between light yield, decay time, energy resolution, and material properties like radiation hardness and cost. A thorough understanding of these properties, grounded in robust experimental characterization, is essential for the continued development of next-generation medical imaging systems that offer higher resolution, greater sensitivity, and lower radiation doses to patients.

References

- 1. sot.com.sg [sot.com.sg]

- 2. PWO Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 3. CdWO4 Cadmium this compound | Crystals [luxiumsolutions.com]

- 4. luxiumsolutions.com [luxiumsolutions.com]

- 5. PbWO4 Crystal, Scintillators of PWO - Epic Crystal [epic-crystal.com]

- 6. heegermaterials.com [heegermaterials.com]

- 7. ZnWO4 Nanoparticle Scintillators for High Resolution X-ray Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scheelite - Wikipedia [en.wikipedia.org]

- 10. CALCIUM this compound - Ataman Kimya [atamanchemicals.com]

- 11. Calcium this compound Advantages â Chinatungsten Online [calcium-tungstate.com]

- 12. Cadmium this compound - Wikipedia [en.wikipedia.org]

- 13. msesupplies.com [msesupplies.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. sympnp.org [sympnp.org]

- 17. researchgate.net [researchgate.net]

- 18. kns.org [kns.org]

- 19. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Tungstates: A Theoretical and Experimental Guide for Researchers and Drug Development

December 15, 2025

Abstract

Tungstate (B81510) compounds are a class of materials demonstrating a remarkable breadth of properties, leading to their investigation in diverse fields from photocatalysis to nanomedicine. A fundamental understanding of their electronic structure is paramount to unlocking their full potential. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize the electronic properties of tungstates. Density Functional Theory (DFT) calculations are detailed as a powerful predictive tool, while key experimental techniques for validation are outlined. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore and harness the unique electronic characteristics of this compound materials.

Introduction

Tungstates, compounds containing the this compound oxyanion (WO₄²⁻), have garnered significant research interest due to their versatile structural and electronic properties. These materials are being explored for a wide range of applications, including as photocatalysts, scintillators, and more recently, as potential therapeutic agents.[1] For drug development professionals, understanding the electronic behavior of this compound-based nanoparticles is crucial, as it governs their interaction with biological systems, including their potential to induce oxidative stress or interfere with specific signaling pathways.[2]

This guide will delve into the theoretical framework of Density Functional Theory (DFT) for predicting the electronic properties of tungstates. Furthermore, it will provide an overview of essential experimental techniques for validating these theoretical findings.

Theoretical DFT Calculations of this compound Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has become a standard tool for predicting material properties from first principles.

Methodological Approach

First-principles DFT calculations are typically performed using software packages such as VASP, WIEN2k, CRYSTAL17, or Quantum Espresso. The choice of exchange-correlation functional is critical for obtaining accurate results. Common functionals used for tungstates include:

-

Perdew-Burke-Ernzerhof (PBE) within the Generalized Gradient Approximation (GGA): Often used for structural optimization.

-

Heyd-Scuseria-Ernzerhof (HSE06): A hybrid functional that often provides more accurate band gap predictions.

-

Tran-Blaha modified Becke-Johnson (TB-mBJ): Another functional known for improving band gap calculations.

-

DFT+U: This approach adds an on-site Coulombic interaction term (U) to account for strong electron correlation in localized d-orbitals of transition metals, which can be present in some tungstates.

A typical DFT workflow for calculating the electronic properties of a this compound is illustrated below.

Key Electronic Properties and Calculated Data

The primary electronic properties of interest for tungstates include the band structure, density of states (DOS), and the band gap. The band gap is a crucial parameter that determines the material's conductivity and its potential for various applications.

| This compound Compound | DFT Functional | Calculated Band Gap (eV) | Reference |

| CoWO₄ | Hybrid DFT | 3.10 | [3] |

| AgWO₄ | TB-mBJ | 1.34 | [4] |

| PdWO₄ | TB-mBJ | 0.73 | [4] |

| SnWO₄ | DFT | Small band gap | [1] |

| FeWO₄ | DFT | Small band gap | [1] |

| Bi₂WO₆ | DFT | Larger band gap than WO₃ | [1] |

| Sb₂WO₆ | DFT | Larger band gap than WO₃ | [1] |

Experimental Protocols for Electronic Property Characterization

Experimental validation of theoretical predictions is a cornerstone of materials science research. The following sections outline the fundamental principles and general procedures for two key techniques used to characterize the electronic properties of tungstates.

UV-Visible Spectroscopy for Band Gap Determination

UV-Visible spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials.[5][6][7][8][9] The method is based on the principle that a material will absorb photons with energy equal to or greater than its band gap, leading to the excitation of electrons from the valence band to the conduction band.

Methodology:

-

Sample Preparation: The this compound material is typically prepared as a thin film or a dispersed powder.

-

Data Acquisition: A UV-Vis spectrophotometer is used to measure the absorbance or reflectance of the sample over a range of wavelengths. A baseline is first collected with a reference sample.

-

Data Analysis (Tauc Plot): The optical band gap (Eg) is determined by constructing a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by the Tauc equation:

(αhν)¹ᐟⁿ = A(hν - Eg)

where A is a constant and the exponent n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). By plotting (αhν)¹ᐟⁿ against hν and extrapolating the linear portion of the curve to the x-axis, the band gap energy can be determined.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[10][11][12][13][14] It is particularly useful for analyzing the surface of metal oxides like tungstates.

Methodology:

-

Sample Preparation: The sample is placed in an ultra-high vacuum chamber. Minimal sample preparation is generally required.

-

Data Acquisition: The sample is irradiated with a beam of X-rays. The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured.

-

Data Analysis: The binding energy of the electrons is determined from their kinetic energy. Each element has a characteristic set of binding energies, allowing for elemental identification. Small shifts in these binding energies (chemical shifts) provide information about the chemical state and oxidation state of the elements. High-resolution scans of specific elemental peaks are used to deconvolute different oxidation states.

Biological Relevance and Signaling Pathways for Drug Development

While the core of this guide focuses on the fundamental electronic properties of tungstates, it is crucial for drug development professionals to understand how these properties translate to biological activity.

Mechanism of Action

This compound has been shown to exhibit insulin-like effects and is a potent inhibitor of glucose-6-phosphatase.[15] Its biological activity is often linked to its ability to interfere with phosphate-dependent biochemical pathways.[16] Some studies suggest that this compound can induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and affecting antioxidant enzyme activities.[2] This property is being explored for its potential in cancer therapy.

Signaling Pathways

The interaction of tungstates with cellular systems can modulate various signaling pathways. For instance, by affecting phosphate-dependent enzymes, tungstates can influence cellular signaling cascades.[16] The induction of oxidative stress can also trigger a range of cellular responses and signaling events. The diagram below illustrates a simplified logical flow of how this compound's electronic properties can lead to biological effects.

Conclusion

The electronic properties of tungstates are a key determinant of their functionality in a wide array of applications, from materials science to medicine. This guide has provided a comprehensive overview of the theoretical and experimental approaches used to investigate these properties. DFT calculations offer a powerful predictive tool for understanding the electronic structure of tungstates, while experimental techniques like UV-Vis spectroscopy and XPS are essential for validation. For those in the field of drug development, a thorough understanding of these fundamental properties is the first step toward designing and developing novel this compound-based therapeutic agents. The continued synergy between computational modeling and experimental characterization will undoubtedly pave the way for new discoveries and applications of these versatile materials.

References

- 1. researchgate.net [researchgate.net]